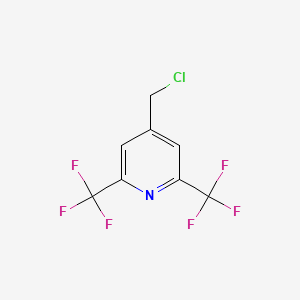

4-(Chloromethyl)-2,6-bis(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C8H4ClF6N |

|---|---|

Molecular Weight |

263.57 g/mol |

IUPAC Name |

4-(chloromethyl)-2,6-bis(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H4ClF6N/c9-3-4-1-5(7(10,11)12)16-6(2-4)8(13,14)15/h1-2H,3H2 |

InChI Key |

DDDQWJOUKQPORL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues with Halogenated Substituents

(a) 2,6-Bis(chloromethyl)pyridine

- Structure : Chloromethyl (-CH2Cl) groups at 2- and 6-positions.

- Applications : Used as a precursor for synthesizing diols via DTBB-catalyzed lithiation (yields: 50–70%) .

- Key Difference : The absence of -CF3 groups reduces electron-withdrawing effects, leading to lower stability in acidic or oxidizing conditions compared to 4-(Chloromethyl)-2,6-bis(trifluoromethyl)pyridine .

(b) 4-(Chloromethyl)-2,6-bis(ethylthio)pyridine

- Structure : Ethylthio (-SCH2CH3) groups at 2- and 6-positions.

- Applications : Intermediate in anti-tuberculosis drug synthesis (e.g., bedaquiline derivatives) .

- Key Difference : The electron-donating -SCH2CH3 groups increase electron density on the pyridine ring, contrasting with the electron-deficient nature of -CF3 substituents .

Trifluoromethyl-Substituted Analogues

(a) 2,6-Bis[4-(trifluoromethyl)phenyl]pyridine (PT-CF3)

- Structure : -CF3-substituted phenyl rings at 2- and 6-positions.

- Applications : Fluorescent sensor for monitoring photopolymerization kinetics due to strong electron-withdrawing effects .

- Key Difference : Extended conjugation from phenyl rings enhances fluorescence quantum yield (Φ = 0.45) but reduces solubility in polar solvents compared to 4-(Chloromethyl)-2,6-bis(trifluoromethyl)pyridine .

(b) CF3-TPS (2,6-Bis((4-(trifluoromethyl)pyridin-2-yl)thio)pyridine)

- Structure : -CF3 groups on peripheral pyridine rings linked via sulfur bridges.

- Applications : Ligand for Ru(II) complexes in dye-sensitized solar cells (DSSCs), achieving power conversion efficiencies (PCE) up to 8.2% .

- Key Difference : Sulfur bridges increase ligand flexibility and reduce recombination losses in DSSCs, unlike the rigid structure of 4-(Chloromethyl)-2,6-bis(trifluoromethyl)pyridine .

Functionalized Chloromethyl Analogues

(a) Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA)

- Structure : Ester (-COOCH3) groups at 2- and 6-positions.

- Applications : Precursor for synthesizing vinylpyridine derivatives (e.g., DVDPA) via base-mediated elimination .

- Key Difference : Ester groups enable nucleophilic acyl substitution, whereas the -CF3 groups in 4-(Chloromethyl)-2,6-bis(trifluoromethyl)pyridine favor electrophilic aromatic substitution .

(b) 4-(Benzyloxy)-2,6-bis(chloromethyl)pyridine

- Structure : Benzyloxy (-OCH2C6H5) group at the 4-position.

- Applications: Intermediate for Cu(II) pincer complexes with redox potentials tuned by substituent electronics (E1/2 = −0.15 V vs. Fc) .

- Key Difference : The benzyloxy group introduces steric bulk, limiting accessibility of the chloromethyl groups for coordination compared to the less hindered -CF3 substituents .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Electronic Effects : -CF3 groups significantly lower the LUMO energy of pyridine derivatives, enhancing their electron-accepting capacity in coordination complexes .

- Reactivity : Chloromethyl groups exhibit versatile reactivity, enabling cross-coupling (e.g., Suzuki reactions in anti-tuberculosis drug synthesis) or nucleophilic substitution (e.g., diol formation) .

- Steric Considerations : Bulky substituents (e.g., benzyloxy) reduce accessibility to reactive sites, whereas -CF3 groups balance steric bulk and electronic modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-2,6-bis(trifluoromethyl)pyridine?

- Methodological Answer : The compound can be synthesized via chlorination of 2,6-bis(hydroxymethyl)pyridine derivatives. For example, treatment of 2,6-bis(hydroxymethyl)pyridine with sodium ethoxide in diethyl ether-ethanol yields 2,6-bis(chloromethyl)pyridine, which can be further functionalized with trifluoromethyl groups at the 2- and 6-positions using trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) under controlled conditions. Reaction monitoring via TLC and purification via column chromatography are critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the pyridine ring. Infrared (IR) spectroscopy identifies functional groups like C-Cl (600–800 cm⁻¹) and CF₃ (1100–1300 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns, while X-ray crystallography resolves crystal structures. For example, NMR data for similar pyridine derivatives show distinct splitting patterns for chloromethyl and trifluoromethyl groups .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-coordinated complexes?

- Methodological Answer : The pyridine nitrogen and chloromethyl groups serve as coordination sites. For instance, reaction with transition metals (e.g., Ru, Pd) under inert atmospheres forms stable complexes. Optimize solvent polarity (e.g., THF or DMF) and temperature (0–25°C) to prevent decomposition. Characterization via cyclic voltammetry and UV-Vis spectroscopy reveals redox and electronic properties, critical for catalysis or photophysical applications .

Q. What strategies optimize nucleophilic substitution reactions at the chloromethyl site?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states. Catalytic amounts of KI enhance reactivity via the Finkelstein mechanism. For amine substitutions, maintain pH > 9 to deprotonate nucleophiles. Monitor reaction progress via GC-MS or HPLC. For example, substituting with thiourea yields thiolated derivatives with >80% yield under reflux conditions .

Q. How do reaction conditions influence competing pathways in cross-coupling reactions?

- Methodological Answer : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires careful control of ligand-to-metal ratios (1:1 to 2:1) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃). Competing pathways like homocoupling are suppressed by degassing solvents and using aryl boronic esters instead of acids. For example, coupling with 4-fluorophenylboronic acid at 80°C in toluene achieves >90% selectivity for biaryl products .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer : Variability often arises from catalyst purity (e.g., DTBB in lithiation reactions) or trace moisture. Reproduce protocols with rigorous drying of glassware and reagents. For instance, DTBB-catalyzed lithiation of 2,6-bis(chloromethyl)pyridine at –90°C in THF yields diols with >95% purity, but incomplete lithiation occurs if DTBB is <1 mol% .

Q. What factors explain conflicting biological activity data in cytotoxicity assays?

- Methodological Answer : Differences in cell lines (e.g., HeLa vs. MCF-7), assay duration (24 vs. 48 hours), and solvent (DMSO vs. ethanol) affect results. Standardize protocols using IC₅₀ values and include positive controls (e.g., cisplatin). For example, 4-(Chloromethyl)pyridine derivatives show EC₅₀ values ranging from 5–50 µM depending on substituent lipophilicity .

Methodological Best Practices

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of chloromethyl groups. Avoid prolonged exposure to light, which degrades CF₃ groups. For aqueous work, use buffered solutions (pH 6–8) to minimize decomposition. Stability assays via ¹H NMR over 72 hours confirm integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.